2-(4-Tert-amylcyclohexyl)acetaldehyde

Description

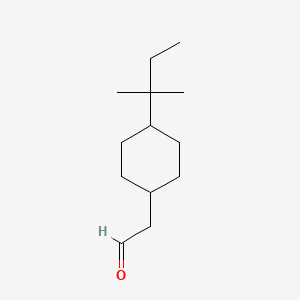

Structure

3D Structure

Properties

CAS No. |

620159-84-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

2-[4-(2-methylbutan-2-yl)cyclohexyl]acetaldehyde |

InChI |

InChI=1S/C13H24O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h10-12H,4-9H2,1-3H3 |

InChI Key |

VSJZJBVOENMSRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Tert Amylcyclohexyl Acetaldehyde

Multi-Step Synthesis Pathways from Precursor Molecules

A prominent and well-documented pathway for synthesizing 2-(4-tert-amylcyclohexyl)acetaldehyde begins with the precursor molecule 4-tertiary-amylcyclohexanone. google.com This multi-step process is designed to build the target molecule's carbon skeleton and introduce the required functional groups in a sequential and controlled manner. google.com The pathway involves olefination, hydrogenation, reduction, and oxidation stages. google.com

Olefination Reactions for Introducing the Acetaldehyde (B116499) Moiety

The initial step in this synthetic sequence involves extending the carbon chain at the carbonyl group of 4-tertiary-amylcyclohexanone. This is achieved through an olefination reaction, specifically a Horner-Wadsworth-Emmons (HWE) reaction. google.comtcichemicals.com This reaction utilizes a phosphonate (B1237965) carbanion to convert ketones or aldehydes into alkenes. tcichemicals.com In this specific synthesis, the Wadsworth-Emmons variant of the Wittig reaction is employed on 4-tertiary-amylcyclohexanone to produce an unsaturated ester, achieving a yield of 89%. google.com This olefination is critical for creating the two-carbon side chain that will ultimately be converted into the acetaldehyde group. google.com

Catalytic Hydrogenation for Stereochemical Control of the Cyclohexyl Ring

Following the formation of the unsaturated ester, the next step is the saturation of the carbon-carbon double bond in the newly introduced side chain. This is accomplished through catalytic hydrogenation. google.com The process typically uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This reaction is highly efficient, converting the unsaturated ester into its corresponding saturated ester with a reported yield of 92%. google.com This hydrogenation step is crucial as it establishes the stereochemistry of the final product, resulting in a mixture of cis and trans isomers. google.com The specific conditions of the hydrogenation can influence the ratio of these isomers.

Strategic Reductions to Alcohol Intermediates

With the saturated ester in hand, the subsequent transformation involves the reduction of the ester functional group to a primary alcohol. google.com This is a strategic reduction to create the 2-(4-tertiary-amylcyclohexyl)ethanol intermediate. google.com A powerful reducing agent, lithium aluminium hydride (LiAlH₄), is used for this purpose. google.com The reduction of the saturated ester to the corresponding cyclohexylethanol proceeds with a yield of 77%. google.com This step is essential as it sets up the molecule for the final oxidation to the desired aldehyde. google.com

Controlled Oxidation Methods for Aldehyde Formation (e.g., Pyridinium (B92312) Chlorochromate)

The final step in this synthetic pathway is the controlled oxidation of the primary alcohol, 2-(4-tertiary-amylcyclohexyl)ethanol, to form the target aldehyde, this compound. google.com To prevent over-oxidation to a carboxylic acid, a mild and selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation. google.com The PCC oxidation effectively converts the alcohol to the aldehyde, completing the synthesis. google.com The final product is then purified, often through vacuum distillation. google.com

Table 1: Multi-Step Synthesis Pathway Overview

| Step | Reaction Type | Starting Material | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Wadsworth-Emmons Olefination | 4-tertiary-amylcyclohexanone | Phosphonate ylide | Unsaturated ester | 89% google.com |

| 2 | Catalytic Hydrogenation | Unsaturated ester | H₂, Pd/C | Saturated ester | 92% google.com |

| 3 | Reduction | Saturated ester | Lithium aluminium hydride | 2-(4-tertiary-amylcyclohexyl)ethanol | 77% google.com |

| 4 | Oxidation | 2-(4-tertiary-amylcyclohexyl)ethanol | Pyridinium chlorochromate (PCC) | This compound | - |

Chemo- and Regioselective Synthesis Strategies for this compound

Alternative synthetic strategies aim to improve efficiency and selectivity. One such approach involves building the substituted cyclohexane (B81311) ring from aromatic precursors.

Exploration of Friedel-Crafts Acylation in Analogous Systems

An alternative method for producing this compound starts from benzene (B151609). google.com This pathway involves two sequential Friedel-Crafts reactions. google.comorganic-chemistry.org The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the installation of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum trichloride. organic-chemistry.orglibretexts.org

In this analogous synthesis, benzene undergoes two separate Friedel-Crafts acylations using isoamylene and ethylene (B1197577) oxide as the alkylating agents. google.com This process constructs the 4-tert-amylcyclohexyl framework. Following the formation of the ring system, a subsequent catalytic reduction leads to the formation of cyclohexyl-2-ethanol, which is then dehydrogenated to yield the final aldehyde product. google.com This method highlights the utility of classic aromatic chemistry in constructing complex aliphatic structures.

Catalytic Dehydrogenation as a Direct Synthesis Route

The synthesis of this compound can be effectively achieved through the catalytic dehydrogenation of its corresponding alcohol, 2-(4-tert-amylcyclohexyl)ethanol. This process represents a direct and atom-economical route to the target aldehyde. The reaction involves the removal of hydrogen from the primary alcohol, typically at elevated temperatures over a heterogeneous catalyst.

C₁₃H₂₆O (2-(4-tert-amylcyclohexyl)ethanol) → C₁₃H₂₄O (this compound) + H₂

This method is mentioned as a viable final step in synthetic pathways starting from precursors like 4-tertiary-amylcyclohexanone or even benzene. google.com While specific catalysts for this exact substrate are proprietary, the chemical literature describes various catalysts effective for the dehydrogenation of primary alcohols to aldehydes. These commonly include copper-based catalysts (e.g., copper chromite) and supported precious metals like palladium, platinum, or ruthenium. rsc.orgmdpi.com Acceptorless dehydrogenation, where H₂ is the only byproduct, is considered a sustainable approach. researchgate.net

The choice of catalyst and reaction conditions (temperature, pressure) is critical to maximize the yield of the aldehyde and minimize side reactions, such as decarbonylation or further oxidation. The process is valued for its efficiency, as the primary co-product is hydrogen gas, which can potentially be captured and utilized, aligning with green chemistry principles. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through greener processes. In the context of producing this compound, several green chemistry principles can be applied to enhance the sustainability of its synthesis.

Biocatalysis: One of the most promising green alternatives is the use of enzymes. Alcohol oxidases or dehydrogenases can catalyze the oxidation of 2-(4-tert-amylcyclohexyl)ethanol to the desired aldehyde under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. This approach avoids the use of harsh oxidizing agents and heavy metal catalysts. Enzymatic methods can offer high selectivity, reducing the formation of byproducts. For instance, methods for the enzymatic synthesis of aromatic aldehyde fragrance compounds have been developed that use aryl alcohol oxidase and nonspecific peroxygenase, with molecular oxygen as the final electron acceptor and water as the only byproduct. google.com

Acceptorless Dehydrogenation: As mentioned previously, catalytic dehydrogenation that releases hydrogen gas is inherently a green process. researchgate.net Refining this by using catalysts based on abundant, non-noble metals (e.g., copper, manganese) instead of precious metals like platinum or palladium further enhances its sustainability. semanticscholar.orgsemanticscholar.org

Solvent Selection: The use of safer, more environmentally benign solvents is a core principle of green chemistry. Where possible, replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents can significantly reduce the environmental footprint of the synthesis. askfilo.com

These sustainable methodologies are central to the development of next-generation manufacturing processes in the fragrance industry, aiming to balance economic viability with environmental responsibility. mdpi.com

Comparative Analysis of Synthetic Efficiency and Isomeric Purity

Yield Optimization and Atom Economy in this compound Production

Yield Optimization: Maximizing the product yield is a primary goal in any chemical synthesis. For this compound, optimization efforts focus on the key steps, particularly the final conversion of the alcohol to the aldehyde. This involves screening different catalysts, adjusting reaction temperatures and times, and employing efficient purification techniques like vacuum distillation to isolate the final product with high purity. google.com For example, in the synthesis of a similar compound, trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, reaction conditions were optimized to achieve a yield of 86.9% in the final isomerization step, contributing to a total yield of 78.2%. researchgate.net

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. It provides a clear metric for the efficiency and sustainability of a chemical reaction. A higher atom economy signifies less waste generation.

The direct dehydrogenation of 2-(4-tert-amylcyclohexyl)ethanol is a highly atom-economical reaction:

Dehydrogenation: C₁₃H₂₆O → C₁₃H₂₄O + H₂

Molecular Weight of Product: ~196.34 g/mol

Molecular Weight of Reactant: ~198.36 g/mol

Atom Economy: (196.34 / 198.36) * 100% ≈ 99.0%

An alternative, though less direct, pathway to synthesize aldehydes involves the Wittig reaction. This reaction is known for its poor atom economy due to the formation of a stoichiometric triphenylphosphine (B44618) oxide byproduct. rsc.orgmasterorganicchemistry.com A hypothetical Wittig-based final step to produce an intermediate alkene that is then converted to the aldehyde would have a significantly lower atom economy.

| Synthetic Route | Key Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Catalytic Dehydrogenation | 2-(4-tert-amylcyclohexyl)ethanol | This compound | H₂ | ~99.0% |

| Wittig Reaction (Hypothetical) | 4-tert-amylcyclohexanone + Phosphonium Ylide | Alkene Intermediate | Triphenylphosphine oxide | < 30% |

This comparison clearly demonstrates the green advantage of the catalytic dehydrogenation route in terms of minimizing waste at the atomic level.

Diastereomeric Ratio Control in Cyclohexane Ring Functionalization

The structure of this compound contains two stereocenters on the cyclohexane ring (at positions 1 and 4), which means it can exist as two different diastereomers: cis and trans. The spatial arrangement of the tert-amyl and acetaldehyde groups relative to the ring plane defines these isomers.

The ratio of these cis and trans isomers is a critical parameter, as diastereomers often possess different physical and olfactory properties. In perfumery, the specific isomeric ratio can significantly influence the final scent profile of the ingredient. mdpi.com

Control over the diastereomeric ratio is typically established during earlier steps of the synthesis, particularly in the catalytic hydrogenation of an aromatic precursor (like 4-tert-amylphenol) or a cyclohexanone (B45756) derivative. mdpi.com The choice of catalyst, solvent, and hydrogenation conditions (temperature, pressure) can influence the stereochemical outcome of the reaction, favoring the formation of one isomer over the other.

Hydrogenation of 4-tert-amylphenol: This reaction reduces the aromatic ring to a cyclohexane ring. The stereoselectivity (the preference for forming the cis or trans product) is dependent on the catalyst (e.g., Rhodium, Ruthenium, Palladium) and the reaction environment. For instance, hydrogenation of 4-tert-butylphenol (B1678320) over a charcoal-supported rhodium catalyst has been shown to yield good stereoselectivity towards the cis-isomer. mdpi.com

Analysis: The final product is typically a mixture of both cis and trans isomers. High-resolution analytical techniques, such as capillary gas chromatography (GC), are required to separate and quantify the ratio of the diastereomers. google.com

| Isomer | Description | Origin of Stereochemistry | Impact |

|---|---|---|---|

| cis-isomer | The tert-amyl and acetaldehyde groups are on the same side of the cyclohexane ring's plane. | Determined during the catalytic hydrogenation of the aromatic or cyclohexanone precursor. The ratio is influenced by catalyst type, solvent, and reaction conditions. | The specific cis/trans ratio is crucial for the final olfactory profile of the fragrance ingredient. Different ratios can lead to variations in scent character and intensity. |

| trans-isomer | The tert-amyl and acetaldehyde groups are on opposite sides of the cyclohexane ring's plane. |

Achieving precise control over the diastereomeric ratio is a key challenge in the synthesis of substituted cyclohexanes and is essential for ensuring the consistent quality and desired fragrance characteristics of the final product.

Mechanistic Investigations of Reactions Involving the Aldehyde Moiety of 2 4 Tert Amylcyclohexyl Acetaldehyde

Nucleophilic Addition Chemistry at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group in 2-(4-tert-amylcyclohexyl)acetaldehyde makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This fundamental reactivity underpins the formation of hydrates, hemiacetals, and acetals.

Reversible Hydrate (B1144303) and Hemiacetal Formation in Aqueous and Alcoholic Media

In the presence of water, this compound can reversibly form a gem-diol, also known as a hydrate. This reaction is typically slow in neutral water but can be catalyzed by either acid or base. libretexts.org Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon to form an alkoxide intermediate, which is then protonated by water. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. libretexts.org

Similarly, in an alcoholic solvent, this compound can react to form a hemiacetal. taylorandfrancis.com This reaction is analogous to hydrate formation, with the alcohol acting as the nucleophile. The process is reversible, and the equilibrium generally favors the starting aldehyde and alcohol. openstax.org The formation of a hemiacetal is the initial step in the synthesis of acetals. libretexts.org

Table 1: Products of Nucleophilic Addition of Water and Alcohols

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Water | 1,1-dihydroxy-2-(4-tert-amylcyclohexyl)ethane |

Acetal and Ketal Formation under Acidic Catalysis

Under acidic conditions, the hemiacetal formed from this compound and an alcohol can undergo further reaction with a second molecule of the alcohol to yield an acetal. openstax.orglibretexts.org The acid catalyst protonates the hydroxyl group of the hemiacetal, allowing for the elimination of a water molecule and the formation of a resonance-stabilized oxonium ion. openstax.orglibretexts.org A subsequent nucleophilic attack by another alcohol molecule on this intermediate, followed by deprotonation, yields the stable acetal. openstax.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Carbon-Carbon Bond Formation Reactions

The aldehyde functionality of this compound provides pathways for the construction of new carbon-carbon bonds, most notably through aldol (B89426) and Cannizzaro-type reactions.

Aldol Reactions and Condensations with this compound

This compound possesses acidic alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), making it capable of participating in aldol reactions. In the presence of a base, a proton can be abstracted to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde after protonation. magritek.com Subsequent dehydration of this aldol addition product, often promoted by heat or stronger reaction conditions, results in the formation of an α,β-unsaturated aldehyde, the product of an aldol condensation. magritek.com

Cross-Cannizzaro Reactions with Non-Enolizable Aldehydes

While this compound has enolizable protons and would typically undergo an aldol reaction in the presence of a base, it can be forced to participate in a Cross-Cannizzaro reaction when reacted with a non-enolizable aldehyde, such as formaldehyde, in the presence of a strong base. chemistrysteps.com In this reaction, the non-enolizable aldehyde is oxidized to a carboxylate, while this compound is reduced to the corresponding alcohol. chemicalnote.comlibretexts.org This occurs because the hydroxide ion preferentially attacks the more electrophilic carbonyl carbon of the non-enolizable aldehyde (like formaldehyde), which then transfers a hydride ion to the this compound. chemicalnote.compharmaguideline.com

Table 2: Products of Carbon-Carbon Bond and Related Reactions

| Reaction Type | Reactant(s) | Key Intermediate | Product(s) |

|---|---|---|---|

| Aldol Condensation | This compound | Enolate | 3-hydroxy-2-(4-tert-amylcyclohexylmethyl)-4-(4-tert-amylcyclohexyl)butanal |

Redox Chemistry and Derivatives Formation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of this compound to 2-(4-tert-amylcyclohexyl)acetic acid can be achieved using various oxidizing agents. A common method for the synthesis of this aldehyde involves the oxidation of the corresponding primary alcohol, 2-(4-tert-amylcyclohexyl)ethanol, using pyridinium (B92312) chlorochromate (PCC). google.com This indicates that the aldehyde is susceptible to oxidation.

Conversely, the reduction of the aldehyde group yields 2-(4-tert-amylcyclohexyl)ethanol. This transformation can be accomplished using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The synthesis of the aldehyde from the corresponding alcohol implies the reverse reaction, the reduction of the aldehyde, is also a feasible and important transformation. google.com

Table 3: Products of Redox Reactions

| Reaction Type | Product |

|---|---|

| Oxidation | 2-(4-Tert-amylcyclohexyl)acetic acid |

Selective Oxidation to Carboxylic Acid Derivatives

The oxidation of the aldehyde moiety in this compound to its corresponding carboxylic acid, 2-(4-tert-amylcyclohexyl)acetic acid, is a fundamental transformation. This process involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Various oxidizing agents can accomplish this, often through mechanisms involving the formation of an intermediate hydrate.

Primary alcohols and aldehydes can be oxidized to carboxylic acids using various reagents, including chromium-based compounds like potassium dichromate(VI) in acidic conditions. libretexts.org The reaction typically proceeds in two stages: the aldehyde is first hydrated in the presence of water, forming a geminal diol. This hydrate is then attacked by the oxidizing agent. For instance, with chromic acid (H₂CrO₄), a chromate (B82759) ester is formed which then eliminates to give the carboxylic acid and a reduced chromium species. During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org

Modern methods often employ more selective and milder reagents to avoid side reactions, especially in complex molecules. organic-chemistry.org A common and efficient protocol involves a two-step, one-pot procedure using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a primary oxidant like sodium hypochlorite (B82951) (NaOCl) to first generate the aldehyde, followed by sodium chlorite (B76162) (NaClO₂) to complete the oxidation to the carboxylic acid. nih.gov This method is valued for its compatibility with sensitive functional groups. nih.gov The mechanism of the second step involves the reaction of the aldehyde with chlorous acid (HClO₂), formed in situ from NaClO₂, to produce a chlorite ester intermediate which then rearranges to the carboxylic acid.

The general transformation is illustrated below:

R-CHO + [O] → R-COOH

Where R = 2-(4-tert-amylcyclohexyl)methyl

Below is a table of common oxidizing systems used for the aldehyde to carboxylic acid conversion.

| Oxidizing System | Typical Conditions | Mechanistic Features |

| Potassium Dichromate (K₂Cr₂O₇) | Dilute Sulfuric Acid (H₂SO₄), Heat | Formation of a geminal diol hydrate, followed by chromate ester formation and subsequent elimination. libretexts.org |

| **TEMPO / Sodium Hypochlorite (NaOCl) then Sodium Chlorite (NaClO₂) ** | Biphasic system (e.g., CH₂Cl₂/H₂O), Room Temperature | Initial catalytic oxidation to the aldehyde via an oxoammonium salt, followed by oxidation with NaClO₂ via a chlorite ester intermediate. nih.gov |

| Periodic Acid (H₅IO₆) with catalytic CrO₃ | Wet Acetonitrile (B52724) (MeCN) | In situ generation of chromic acid, which proceeds via the standard chromate ester mechanism. organic-chemistry.org |

| Silver (I) Oxide (Ag₂O) | Aqueous Ammonia (B1221849) (Tollens' Reagent) | A mild reaction where silver oxide in ammonia solution selectively oxidizes the aldehyde, depositing a silver mirror. |

Reduction to Corresponding Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(4-tert-amylcyclohexyl)ethanol. This transformation is a cornerstone of organic synthesis and is typically achieved through nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The most common laboratory reagents for this purpose are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during an aqueous workup step to yield the final alcohol.

Step 1: Nucleophilic Attack. The hydride ion (H⁻) from the reducing agent attacks the partially positive carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a negatively charged alkoxide ion.

Step 2: Protonation. The alkoxide intermediate is stable until a proton source (typically water or a mild acid added during workup) is introduced. The alkoxide oxygen abstracts a proton, resulting in the formation of the primary alcohol.

Sodium borohydride is a milder and more selective reagent than lithium aluminum hydride, making it suitable for reducing aldehydes without affecting other potentially reducible functional groups like esters or amides. LiAlH₄ is a much stronger reducing agent and will reduce a wider array of carbonyl compounds.

The general reaction is:

R-CHO + [H]⁻ → R-CH₂-O⁻

R-CH₂-O⁻ + H₂O → R-CH₂-OH + OH⁻

Where R = 2-(4-tert-amylcyclohexyl)methyl

The table below summarizes common reducing agents for this transformation.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Mild and selective for aldehydes and ketones. Safer to handle than LiAlH₄. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Very powerful reducing agent. Reacts violently with protic solvents like water and alcohols. |

| Catalytic Hydrogenation (H₂) | Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst | Involves the addition of H₂ across the C=O double bond. Can also reduce C=C double bonds if present. |

Imine and Oxime Formation for Functionalization

Condensation reactions with primary amines and hydroxylamine (B1172632) provide effective pathways for the functionalization of this compound, converting the carbonyl group into carbon-nitrogen double bonds (C=N). These derivatives, imines and oximes, are valuable intermediates in organic synthesis.

The formation of both imines and oximes from an aldehyde proceeds through a nucleophilic addition-elimination mechanism, which is typically catalyzed by a mild acid. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the carbonyl oxygen, enhancing its electrophilicity, and also to protonate the hydroxyl group of the intermediate to make it a good leaving group (water). libretexts.orguobabylon.edu.iq However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. libretexts.orguobabylon.edu.iq A pH around 5 is generally optimal. libretexts.org

The general mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine (R'-NH₂) or hydroxylamine (NH₂OH) attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine. libretexts.org

Elimination (Dehydration): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). The lone pair of electrons on the adjacent nitrogen atom then helps to expel the water molecule, forming a C=N double bond. A final deprotonation step yields the neutral imine or oxime product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org

Imine Formation: The reaction of this compound with a primary amine (R'-NH₂) yields an N-substituted imine, also known as a Schiff base. masterorganicchemistry.com These compounds are versatile intermediates, for example, in reductive amination, where the imine is subsequently reduced to form a secondary amine.

Oxime Formation: When this compound reacts with hydroxylamine (NH₂OH), the product is an aldoxime. byjus.comwikipedia.org Oximes are crystalline solids and can be used for the purification and characterization of aldehydes. wikipedia.org They are also precursors for other functional groups; for instance, aldoximes can be dehydrated to form nitriles or undergo the Beckmann rearrangement. byjus.commasterorganicchemistry.com

The table below outlines the reactants and products for these functionalization reactions.

| Reaction Type | Reactant | Product Structure | Product Name |

| Imine Formation | Primary Amine (R'-NH₂) | R-CH=N-R' | N-substituted imine (Schiff base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | R-CH=N-OH | Aldoxime |

In the table, R = 2-(4-tert-amylcyclohexyl)methyl

Computational and Theoretical Studies of 2 4 Tert Amylcyclohexyl Acetaldehyde

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

A foundational step in understanding the chemical nature of 2-(4-tert-amylcyclohexyl)acetaldehyde would involve a detailed quantum chemical analysis. These methods provide insights into the molecule's geometry, stability, and electronic structure.

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful quantum mechanical tools used to predict the electronic structure and properties of molecules. For this compound, these calculations would typically be employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. Key parameters that would be investigated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Furthermore, these calculations would yield crucial information about the electronic landscape of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting the molecule's reactivity, kinetic stability, and electronic transitions.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of the cyclohexyl ring and the rotational freedom of the acetaldehyde (B116499) and tert-amyl substituents give rise to a complex potential energy surface (PES) for this compound. A thorough conformational analysis would be necessary to identify the various stable conformers and the energy barriers that separate them.

Molecular Dynamics Simulations for Conformational Space Exploration

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations would be employed to explore the conformational space of this compound over time. MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a dynamic view of its behavior.

These simulations would allow for the observation of conformational transitions and the exploration of the accessible regions of the potential energy surface. By analyzing the trajectories generated from MD simulations, one could determine the relative stabilities of different conformers and the rates of interconversion between them. This information is particularly valuable for understanding how the molecule behaves in a dynamic environment, such as in solution.

Reaction Pathway Modeling and Transition State Analysis for Aldehyde Reactivity

The aldehyde functional group is a key site of reactivity in this compound. Computational methods can be used to model various reactions involving this group, such as oxidation, reduction, and nucleophilic addition. Reaction pathway modeling would involve identifying the transition state structures that connect reactants to products.

The determination of the activation energies associated with these transition states is critical for understanding the kinetics of the reactions. By comparing the energy barriers for different potential reaction pathways, one can predict the most likely mechanisms and the expected product distributions. This type of analysis provides fundamental insights into the chemical reactivity of the aldehyde.

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. While a QSAR study would require data on a series of related molecules, a hypothetical study involving this compound would involve the calculation of various molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By correlating these descriptors with a specific activity, a predictive model could be developed. Such a model would not only allow for the estimation of the activity of new, untested compounds but could also provide mechanistic insights by identifying the key molecular features that govern the observed activity.

Advanced Analytical Methodologies for the Characterization of 2 4 Tert Amylcyclohexyl Acetaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture and chemical bonding of 2-(4-tert-amylcyclohexyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. bbhegdecollege.com By mapping the carbon and hydrogen framework, NMR provides detailed information about the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton (CHO), the protons on the cyclohexane (B81311) ring, the methylene (B1212753) protons adjacent to the carbonyl group (CH₂CHO), and the protons of the tert-amyl group. The aldehydic proton typically appears as a triplet in the downfield region (around δ 9.5-9.8 ppm) due to coupling with the adjacent methylene protons. The signals for the protons on the substituted cyclohexane ring and the tert-amyl group would appear in the upfield aliphatic region (around δ 0.8-2.5 ppm).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments. A highly characteristic signal for the carbonyl carbon of the aldehyde group is expected in the far downfield region (around δ 200-205 ppm). Other distinct signals would correspond to the carbons of the cyclohexane ring, the methylene carbon adjacent to the aldehyde, the quaternary carbon of the tert-amyl group, and the various methyl and methylene carbons of the tert-amyl substituent.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assembling the molecular structure. A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons through the carbon skeleton. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), confirming which protons are attached to which carbons. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the acetaldehyde (B116499) moiety, the cyclohexane ring, and the tert-amyl group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.6 - 9.8 | Carbonyl (C=O) | 202 - 205 |

| Methylene (-CH₂CHO) | 2.2 - 2.4 | Methylene (-CH₂CHO) | 50 - 53 |

| Cyclohexane (-CH-) | 1.0 - 2.0 | Cyclohexane (-CH-, -CH₂-) | 25 - 45 |

| tert-Amyl (-CH₂-) | 1.1 - 1.3 | tert-Amyl (quaternary C) | 32 - 35 |

| tert-Amyl (-CH₃) | 0.8 - 0.9 | tert-Amyl (-CH₂-, -CH₃) | 9 - 30 |

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. sapub.orgnih.gov For this compound, these methods can quickly confirm the presence of the key aldehyde and alkane moieties.

Aldehyde Group : The most prominent feature in the FT-IR spectrum is the strong C=O stretching vibration, which is expected to appear in the range of 1720-1740 cm⁻¹. spectroscopyonline.com Another key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehydic proton, which typically gives rise to two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com

Alkyl Groups : The saturated hydrocarbon portions of the molecule (cyclohexane and tert-amyl groups) will exhibit strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|---|

| Aldehyde (R-CHO) | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde (R-CHO) | Aldehydic C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl (CH₂, CH₃) | C-H Bend | 1350 - 1470 | Medium |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the precise mass of the molecular ion with high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₃H₂₄O. The exact mass can be calculated and compared to the experimentally measured value to confirm the elemental composition.

Fragmentation Analysis : In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For aldehydes, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.org For this compound, key fragmentation events would be:

Loss of the CHO radical (M-29).

Loss of the tert-amyl group (M-71).

Cleavage of the bond between the cyclohexane ring and the acetaldehyde side chain.

Fragmentation of the cyclohexane ring itself.

Table 3: Predicted HRMS Data and Key MS Fragments for this compound

| Species | Formula | Type | Predicted m/z |

|---|---|---|---|

| [M]⁺ | [C₁₃H₂₄O]⁺ | Molecular Ion | 196.1827 (Exact Mass) |

| [M-CHO]⁺ | [C₁₂H₂₃]⁺ | α-Cleavage Fragment | 167.1800 |

| [M-C₅H₁₁]⁺ | [C₈H₁₃O]⁺ | Loss of tert-Amyl Group | 125.0966 |

| [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | tert-Amyl Cation | 71.0861 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, thereby allowing for its purification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds. For an aldehyde like this compound, reverse-phase HPLC is a common approach. sielc.com

To enhance detection by UV-Vis spectrophotometry, aldehydes are often derivatized with an agent that introduces a strong chromophore. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative that absorbs strongly in the UV-visible range. nih.govijcpa.in

This technique is also powerful for separating stereoisomers. The 1,4-disubstituted cyclohexane ring in the target molecule can exist as cis and trans isomers. A properly developed HPLC method can resolve these isomers, allowing for their individual quantification.

Table 4: Typical HPLC Method Parameters for Aldehyde Analysis (as DNPH derivative)

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~360 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for fragrance components like this compound. perfumersapprentice.cominnovatechlabs.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are identified based on their mass spectra and fragmentation patterns. chromatographyonline.com

This method is highly sensitive and can detect trace-level impurities or related derivatives in a sample. nih.gov Sample introduction can be performed by direct liquid injection or by headspace analysis, where the volatile components in the vapor phase above the sample are analyzed. innovatechlabs.com The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation.

Table 5: Typical GC-MS Method Parameters for Volatile Fragrance Analysis

| Parameter | Condition |

|---|---|

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 450 amu |

Derivatization Strategies for Enhanced Chromatographic Detection (e.g., 2,4-DNPH)

Direct chromatographic analysis of aldehydes like this compound can be hampered by factors such as poor detector response, particularly with UV-Vis detectors, and thermal instability. hitachi-hightech.comhitachi-hightech.com Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a more readily detectable and stable form.

The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). nih.gov This reagent reacts with the carbonyl group of the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone (DNPHydrazone) derivative. nih.govnih.gov This reaction is central to established analytical protocols, including EPA Method 8315A for carbonyl compound determination. nih.gov

The primary advantages of DNPH derivatization for analyzing this compound are:

Enhanced UV Detection: The DNPH moiety is a strong chromophore, rendering the derivative easily detectable by HPLC with a UV-Vis detector, typically around 360 nm. hitachi-hightech.com

Improved Stability: The resulting hydrazone is more stable than the parent aldehyde, reducing the risk of degradation during sample preparation and analysis. nih.gov

Versatility: The DNPH method is applicable to a wide range of aldehydes and can be used for analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govscioninstruments.com

For a hydrophobic and relatively large molecule like this compound, HPLC analysis of its DNPH derivative on a C18 reversed-phase column is a suitable approach. scioninstruments.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of acetonitrile and water. hitachi-hightech.com

However, analysts must consider potential challenges. The reaction between DNPH and an aldehyde can produce E- and Z-stereoisomers due to the C=N double bond in the hydrazone, which may appear as separate peaks in the chromatogram, complicating quantification. nih.gov Furthermore, optimization of GC conditions is critical when using this technique, as thermal decomposition of DNPH derivatives can occur at high inlet temperatures. nih.govchromforum.org Alternative derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be used, forming oxime derivatives that are highly suitable for GC-MS analysis and may avoid some of the issues associated with DNPH. chromforum.org

Table 1: Comparison of Chromatographic Methods for Aldehyde Analysis after Derivatization This is an interactive table. You can sort and filter the data.

| Feature | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization |

|---|---|---|

| Principle | Analyte is converted to a UV-active hydrazone. | Analyte is converted to a volatile oxime. |

| Primary Detector | UV-Vis Detector | Mass Spectrometer |

| Applicability | Broad range of aldehydes, including less volatile ones. scioninstruments.com | Volatile and semi-volatile aldehydes. |

| Advantages | Robust, widely used method, enhanced sensitivity for UV detection. hitachi-hightech.com | High selectivity and sensitivity, structural information from MS. nih.gov |

| Potential Issues | Formation of E/Z isomers, potential for co-elution. nih.gov | Thermal degradation of derivatives, matrix interference. nih.gov |

Novel Biosensing Platforms for Aldehyde Detection and Quantification in Research Settings

While chromatographic methods are powerful, they often require significant sample preparation and sophisticated instrumentation. In research settings, there is a growing interest in developing rapid, sensitive, and selective biosensors for real-time aldehyde detection. alliedacademies.org These platforms leverage biological recognition elements to achieve high specificity for target analytes.

Enzyme-Based Biosensors: A common approach involves the use of aldehyde dehydrogenase (ALDH) enzymes. acs.org These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a reaction that involves the reduction of the cofactor NAD+ to NADH. acs.org The production of NADH can be monitored electrochemically or optically, providing a quantifiable signal that correlates to the aldehyde concentration. acs.org While highly sensitive, the specificity of these sensors can be a challenge, as a single ALDH enzyme may react with a range of aldehydes. mdpi.com For a specific compound like this compound, a key research challenge would be to identify or engineer an ALDH variant with high specificity for its bulky, cyclic structure.

Whole-Cell Biosensors: Another strategy utilizes genetically engineered microorganisms, such as Escherichia coli, to act as whole-cell biosensors. nih.gov These systems are designed to produce a measurable output, such as fluorescence or luminescence, in the presence of the target analyte. nih.gov For example, a bacterial strain could be engineered to be auxotrophic, where its growth is dependent on the presence of a specific aldehyde. oup.com This creates a highly specific sensor where the cell growth rate is directly proportional to the aldehyde concentration. oup.com Developing such a sensor for this compound would involve identifying a specific metabolic pathway that could be linked to its presence.

Olfactory and Receptor-Based Biosensors: Inspired by the biological sense of smell, researchers are developing biosensors that incorporate olfactory receptors (ORs) or odorant-binding proteins (OBPs). mdpi.comnih.gov These proteins have evolved to bind to a vast array of volatile compounds, including aldehydes, with high specificity and affinity. nih.gov When immobilized onto transducers like field-effect transistors (FETs) or quartz crystal microbalances (QCMs), the binding of an aldehyde to the receptor can be converted into a measurable electrical signal. nih.gov This approach is particularly relevant for complex fragrance molecules like this compound and holds promise for applications in food quality, environmental monitoring, and fragrance research. mdpi.comimotions.com

Table 2: Overview of Emerging Biosensor Platforms for Aldehyde Detection This is an interactive table. You can sort and filter the data.

| Biosensor Type | Biological Element | Detection Principle | Potential Application for this compound | Key Research Challenge |

|---|---|---|---|---|

| Enzyme-Based | Aldehyde Dehydrogenase (ALDH) acs.org | Electrochemical or optical detection of NADH produced during enzymatic oxidation. acs.org | Quantification in biological or environmental samples. | Achieving high enzyme specificity for the target molecule. mdpi.com |

| Whole-Cell | Engineered Microorganisms (E. coli) nih.gov | Analyte-dependent gene expression leading to a fluorescent or growth-based signal. oup.com | High-throughput screening in metabolic engineering. | Designing a specific and sensitive genetic circuit responsive to the compound. |

| Receptor-Based | Olfactory Receptors (ORs), Odorant-Binding Proteins (OBPs) mdpi.com | Binding event on a transducer (e.g., FET, QCM) generates an electrical signal. nih.gov | Real-time analysis in fragrance and flavor research. imotions.com | Stable immobilization of receptors while maintaining function and specificity. |

Stereochemistry and Isomerism in 2 4 Tert Amylcyclohexyl Acetaldehyde Research

Analysis and Separation of Cis/Trans Isomers of the Cyclohexane (B81311) Ring

Techniques such as gas chromatography (GC) are instrumental in the separation of cis and trans isomers. The differing spatial arrangements of the substituents lead to variations in their physical properties, such as boiling point and interaction with the stationary phase of the GC column, allowing for their effective separation. In gas chromatography-mass spectrometry (GC-MS), it is generally observed that trans isomers elute earlier than their cis counterparts due to differences in molecular shape and interaction with the stationary phase. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of these isomers. The distinct chemical environments of the protons and carbons in the cis and trans configurations result in unique NMR spectra, enabling their identification and quantification. creative-biostructure.com For instance, the coupling constants and chemical shifts of the protons on the cyclohexane ring can provide definitive information about their relative stereochemistry.

While specific separation protocols for 2-(4-tert-amylcyclohexyl)acetaldehyde are not extensively detailed in publicly available literature, the principles of these standard analytical techniques are routinely applied in industrial and research settings to isolate and characterize the individual diastereomers.

Chirality at the Acetaldehyde (B116499) Side Chain and Enantioselective Synthesis

The carbon atom alpha to the aldehyde group in the acetaldehyde side chain is a chiral center, meaning it can exist in two enantiomeric forms: (R)-2-(4-tert-amylcyclohexyl)acetaldehyde and (S)-2-(4-tert-amylcyclohexyl)acetaldehyde. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological and sensory properties.

The synthesis of specific enantiomers, known as enantioselective synthesis, is a significant area of research in organic chemistry. Such syntheses often employ chiral catalysts or auxiliaries to direct the reaction towards the formation of one enantiomer over the other. While the literature does not provide specific examples of enantioselective synthesis for this exact aldehyde, general methodologies for creating chiral aldehydes are well-established. These can include asymmetric aldol (B89426) reactions, oxidation of chiral alcohols, or hydroformylation using chiral catalysts.

The analysis of enantiomeric mixtures typically requires chiral chromatography techniques, such as chiral gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase. These methods exploit the differential interactions of the enantiomers with the chiral environment of the column to achieve separation.

Influence of Stereoisomerism on Chemical Properties and Interactions

The stereochemistry of this compound has a profound impact on its chemical properties and its interactions with other molecules, particularly biological receptors such as olfactory receptors. The three-dimensional arrangement of the atoms in each stereoisomer dictates its shape, polarity, and ability to engage in intermolecular interactions.

The cis and trans diastereomers, having different shapes, will exhibit distinct physical properties such as melting points, boiling points, and solubility. Their different spatial arrangements also influence their reactivity and how they interact with other molecules.

The enantiomers, while having identical physical properties in a non-chiral environment, can have vastly different biological activities. This is because biological systems, including the olfactory receptors responsible for the sense of smell, are themselves chiral. Consequently, the (R) and (S) enantiomers of this compound can interact differently with these receptors, leading to different odor profiles and intensities. It is a common phenomenon in fragrance chemistry that one enantiomer is responsible for the desired scent, while the other may be odorless or possess a different, sometimes undesirable, aroma.

While detailed research on the specific olfactory properties of each stereoisomer of this compound is often proprietary to the fragrance industry, the fundamental principles of stereochemistry dictate that each isomer will have a unique chemical and sensory signature.

Biotransformation Pathways of 2 4 Tert Amylcyclohexyl Acetaldehyde in in Vitro Systems

Enzymatic Biotransformation Mechanisms (e.g., Aldehyde Dehydrogenases, Oxidoreductases)

General biochemical principles suggest that as an aldehyde, 2-(4-tert-amylcyclohexyl)acetaldehyde would likely be a substrate for oxidative and reductive enzymes. Aldehyde dehydrogenases (ALDH) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.govdiscovmed.com This is a critical detoxification pathway in the liver and other tissues. nih.gov Oxidoreductases are another broad class of enzymes that could potentially be involved in its metabolism, possibly reducing the aldehyde group to an alcohol. However, without specific studies on this compound, the involvement and specific activity of these or other enzyme families like cytochrome P450s in its biotransformation remain speculative.

Identification and Characterization of In Vitro Metabolites

No studies identifying or characterizing the in vitro metabolites of this compound have been found in the public domain. For structurally related fragrance aldehydes, such as 2-(4-tert-butylbenzyl)propionaldehyde (lysmal), metabolism studies have identified several metabolites in urine, including the corresponding carboxylic acid (lysmerylic acid) and alcohol (lysmerol), as well as further oxidized products. nih.govresearchgate.netnih.gov These findings suggest that a likely primary metabolite of this compound would be 2-(4-tert-amylcyclohexyl)acetic acid, formed via oxidation. The corresponding alcohol, 2-(4-tert-amylcyclohexyl)ethanol, would be another plausible metabolite resulting from reduction. However, this is an extrapolation, and the actual metabolic profile could be more complex, potentially involving hydroxylation on the cyclohexyl ring or the tert-amyl group. Definitive identification would require dedicated in vitro studies using systems such as liver microsomes or hepatocytes followed by analytical characterization.

Investigation of Metabolic Stability and Half-Life in Defined Biological Media

There is no published data on the metabolic stability or the in vitro half-life of this compound. Such studies are typically conducted by incubating the compound with liver subcellular fractions (like microsomes or S9) or with hepatocytes and measuring the rate of its disappearance over time. springernature.comnih.govwuxiapptec.com These experiments provide key parameters such as intrinsic clearance and half-life, which help in predicting how long a compound might persist in the body. springernature.com The lack of this data means that the rate at which this compound is metabolized by hepatic or other enzymes is currently unknown.

Environmental Fate and Degradation Mechanisms of 2 4 Tert Amylcyclohexyl Acetaldehyde

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For 2-(4-Tert-amylcyclohexyl)acetaldehyde, the key abiotic processes considered are photochemical degradation in the atmosphere and hydrolysis in aqueous environments.

Photochemical Degradation and Reaction with Atmospheric Radicals

Photochemical degradation is a significant pathway for the removal of volatile organic compounds (VOCs) from the atmosphere. Fragrance ingredients, due to their volatile nature, can be susceptible to such reactions. Ultraviolet (UV) light, particularly from solar radiation, can break down chemical bonds within the aromatic compounds, leading to their degradation. scentjourner.com

Aldehydes as a class of compounds are known to be reactive in the atmosphere. They can undergo photolysis and react with atmospheric radicals, contributing to both their own degradation and the formation of other atmospheric constituents. mdpi.com Given the presence of an aldehyde functional group and its likely release into the atmosphere, this compound is expected to undergo photochemical degradation. The rate of this degradation would be influenced by factors such as sunlight intensity, altitude, and the concentration of atmospheric radicals.

The general mechanism for the photocatalytic degradation of acetaldehyde (B116499) on surfaces like titanium dioxide (TiO2) involves the formation of intermediates such as acetic acid, which can be further mineralized to carbon dioxide. mdpi.com While this is a surface-mediated process, it highlights the susceptibility of the acetaldehyde functional group to oxidative degradation.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The potential for hydrolysis of this compound is an important consideration for its persistence in aqueous environments. Aldehydes can exist in equilibrium with their hydrate (B1144303) forms in water, but this is a reversible process and does not represent a degradation pathway.

For hydrolysis to be a significant degradation process, there must be a hydrolyzable functional group. In the case of this compound, the aldehyde group itself is not typically susceptible to hydrolysis under neutral pH conditions found in most natural waters. While the synthesis of this compound may involve hydrolysis steps under specific temperature and acidic conditions, these are not representative of typical environmental conditions. google.com Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Biotic Degradation Pathways in Soil and Water Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the environmental persistence of many organic chemicals.

Microbial Transformation and Mineralization Studies

Specific microbial transformation and mineralization studies for this compound are limited in the public domain. However, the biodegradability of related compounds and fragrance ingredients, in general, provides insight into its likely fate.

The structure of this compound, containing an alicyclic ring and an aldehyde group, suggests that it is likely to be biodegradable. Alicyclic hydrocarbons can be degraded by microbial consortia, often through hydroxylation of the ring followed by oxidation. researchgate.net The presence of an alkyl side chain can influence the rate of degradation. For instance, in the case of aromatic alkanoic naphthenic acids, increased alkyl chain branching was found to reduce the rate of biotransformation. nih.gov

Aldehydes are common intermediates in microbial metabolism and are generally susceptible to biodegradation. For example, Acetobacter ghanensis has been shown to rapidly biodegrade both ethanol (B145695) and acetaldehyde. mdpi.com The metabolic pathway typically involves the oxidation of the aldehyde to a carboxylic acid, which can then enter central metabolic pathways like the citric acid cycle. who.int

The bacterial degradation of compounds with a tert-amyl group, such as tert-amyl alcohol (a potential metabolite), is known to proceed via hydroxylation and subsequent oxidation. researchgate.net This suggests that microorganisms possess the enzymatic machinery to attack this part of the this compound molecule.

Enzyme-Mediated Degradation in Environmental Isolates

The enzymatic degradation of this compound would likely be initiated by enzymes such as monooxygenases or dioxygenases, which are common in the degradation of hydrocarbons and related compounds. nih.gov These enzymes introduce oxygen into the molecule, making it more water-soluble and susceptible to further breakdown.

The aldehyde group is readily oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs), a ubiquitous class of enzymes. mdpi.com The resulting 2-(4-Tert-amylcyclohexyl)acetic acid could then undergo further degradation, potentially through beta-oxidation of the acetic acid side chain and cleavage of the alicyclic ring.

While specific enzymes for the degradation of this compound have not been identified, the known pathways for the degradation of similar structures strongly suggest that enzyme-mediated degradation is a plausible and likely significant fate process in the environment.

Distribution and Transport Mechanisms within Environmental Matrices

The distribution and transport of this compound in the environment will be governed by its physicochemical properties, such as its volatility, water solubility, and octanol-water partition coefficient (Kow). As a fragrance ingredient, it is designed to be volatile, which will facilitate its partitioning into the atmosphere. damiva.com

Once in the atmosphere, it can be transported over long distances before being removed by wet or dry deposition. Its relatively low water solubility would suggest that washout by rain may be a less efficient removal process compared to atmospheric degradation.

In aquatic systems, its distribution will be influenced by its tendency to adsorb to organic matter in sediment and soil. A high Kow would indicate a greater propensity for adsorption, which would reduce its concentration in the water column and limit its mobility. Fragrance materials have been detected in various environmental compartments, including water, soil, and sludge, indicating that they are distributed throughout the environment. researchgate.net

The transport of this compound in soil will also be dependent on its adsorption characteristics. Compounds with strong adsorption to soil particles will be less mobile and less likely to leach into groundwater. The presence of the tert-amyl and cyclohexyl groups suggests a lipophilic character, which would likely lead to significant adsorption to organic matter in soil and sediment.

Interactive Data Table: Predicted Environmental Fate of this compound

| Environmental Compartment | Dominant Degradation Process | Expected Rate | Transport Potential |

| Atmosphere | Photochemical Degradation | Moderate to Fast | High |

| Water | Biotic Degradation | Moderate | Low to Moderate |

| Soil | Biotic Degradation | Moderate | Low |

| Sediment | Biotic Degradation | Slow | Very Low |

Molecular Mechanisms of Olfactory Receptor Interaction with 2 4 Tert Amylcyclohexyl Acetaldehyde

Receptor Binding Dynamics and Ligand Specificity of Olfactory Receptors (ORs)

Olfactory receptors are a large family of G protein-coupled receptors (GPCRs) responsible for detecting a vast array of odorants. The binding of an odorant to an OR is a dynamic process governed by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and the amino acid residues lining the receptor's binding pocket.

It is also important to note that some ORs that appear to recognize aldehydes may in fact be activated by the geminal-diol form of the aldehyde, which is formed through a reaction with water in the nasal mucus. nih.gov This suggests that the chemical environment of the olfactory epithelium can influence ligand recognition.

Table 1: General Structure-Activity Relationships for Aldehyde Recognition by Olfactory Receptors

| Molecular Feature | Influence on Receptor Binding | Example Odorant |

| Aldehyde Group | Primary recognition feature for a class of ORs. | Octanal |

| Carbon Chain Length | Affects binding affinity and specificity. | Heptanal vs. Nonanal |

| Cyclic vs. Linear Structure | Influences the overall shape and fit within the binding pocket. | Cyclohexylacetaldehyde vs. Octanal |

| Substituent Groups | Can enhance or hinder binding through steric and electronic effects. | 4-Ethylcyclohexylacetaldehyde |

Structural Insights into Olfactory Receptor-Ligand Interactions

Due to the challenges in crystallizing membrane-bound proteins like ORs, high-resolution structural data for OR-ligand complexes are scarce. nih.gov However, homology modeling, based on the crystal structures of other GPCRs, has provided valuable insights into the putative structure of ORs and their binding pockets. nih.gov

These models suggest that the binding site of an OR is a cavity formed by several transmembrane helices. The specific amino acid residues within this pocket determine the receptor's selectivity. For an aldehyde like 2-(4-Tert-amylcyclohexyl)acetaldehyde, the interaction would likely involve hydrogen bonding with polar residues via the aldehyde oxygen, and hydrophobic interactions between the tert-amylcyclohexyl group and nonpolar residues in the binding pocket.

A homology model for the rat OR-I7 receptor suggests a structural hypothesis for its activation by the gem-diol of octanal, highlighting the potential for specific hydrogen bonding interactions that stabilize the active conformation of the receptor. nih.gov The conformation of the ligand is also critical; for example, the OR-I7 receptor shows a preference for the gauche conformation of octanal, as suggested by studies with conformationally constrained analogs like 4-ethylcyclohexylacetaldehyde. cuny.edu

Computational Modeling of Olfactory Receptor Activation and Signal Transduction

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between odorants and ORs in the absence of experimental structures. These methods can predict the likely binding poses of a ligand within a receptor's binding pocket and simulate the dynamic changes that occur upon binding, leading to receptor activation.

Molecular docking studies can be used to screen libraries of odorants against a modeled OR to identify potential agonists or antagonists. For a molecule like this compound, docking simulations could predict its preferred orientation in the binding sites of various ORs and estimate the binding affinity.

Molecular dynamics simulations can provide a more detailed picture of the activation process. By simulating the movement of atoms over time, MD can reveal how the binding of an odorant induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These simulations can help identify key amino acid residues involved in ligand binding and receptor activation.

G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by Olfactory Receptors

Upon binding of an odorant like this compound, the olfactory receptor undergoes a conformational change. This change is transmitted to the intracellular side of the receptor, where it activates a heterotrimeric G protein, typically the olfactory-specific G protein, Gαolf.

The activation of Gαolf initiates a well-characterized signaling cascade:

G Protein Activation: The activated OR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α subunit of Gαolf.

Adenylyl Cyclase Activation: The GTP-bound Gαolf dissociates from the βγ subunits and activates adenylyl cyclase type III (ACIII).

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron.

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

This signaling cascade provides significant amplification of the initial odorant binding event, allowing the olfactory system to be highly sensitive to low concentrations of odorants.

Q & A

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.